molecular formula C16H14N6O2 B2778574 2-(phenylformamido)-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]acetamide CAS No. 1421509-72-9

2-(phenylformamido)-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]acetamide

Cat. No.: B2778574
CAS No.: 1421509-72-9
M. Wt: 322.328
InChI Key: JSLKXPLUDAPXCA-UHFFFAOYSA-N
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Description

2-(phenylformamido)-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]acetamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific research fields.

Scientific Research Applications

2-(phenylformamido)-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in cancer research due to its ability to inhibit specific protein kinases.

    Industry: Utilized in the development of new materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(phenylformamido)-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]acetamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic conditions.

    Synthesis of the pyrimidine ring: This involves the condensation of a β-dicarbonyl compound with a guanidine derivative.

    Coupling of the pyrazole and pyrimidine rings: This step involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to link the two rings.

    Introduction of the benzamide group: This is typically done through an amidation reaction using benzoyl chloride and a suitable base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening and optimization of reaction conditions would be essential to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(phenylformamido)-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or pyrazole derivatives.

Mechanism of Action

The mechanism of action of 2-(phenylformamido)-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]acetamide involves its interaction with molecular targets such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)benzamide
  • N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)acetamide

Uniqueness

2-(phenylformamido)-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]acetamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit specific protein kinases with high selectivity makes it a valuable compound in medicinal chemistry and drug development.

Properties

IUPAC Name

N-[2-oxo-2-[(2-pyrazol-1-ylpyrimidin-5-yl)amino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N6O2/c23-14(11-17-15(24)12-5-2-1-3-6-12)21-13-9-18-16(19-10-13)22-8-4-7-20-22/h1-10H,11H2,(H,17,24)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSLKXPLUDAPXCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC(=O)NC2=CN=C(N=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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